molecular formula C19H27N3O3 B15118983 N-benzyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide

N-benzyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide

Cat. No.: B15118983
M. Wt: 345.4 g/mol
InChI Key: MIIBKNZEOZPOJL-UHFFFAOYSA-N
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Description

N-benzyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide is a complex organic compound that features a benzyl group, a morpholine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide typically involves multi-step organic reactions. One common method involves the reaction of benzylamine with 2-chloro-N-(2-fluoro-3-(morpholine-4-carbonyl)phenyl)acetamide in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or piperidine derivatives.

Scientific Research Applications

N-benzyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anti-inflammatory agent.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting various diseases.

    Industry: The compound is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-benzyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide is unique due to its specific structural features, such as the combination of a benzyl group with a morpholine and piperidine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

N-benzyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide

InChI

InChI=1S/C19H27N3O3/c23-18(20-13-16-5-2-1-3-6-16)15-21-8-4-7-17(14-21)19(24)22-9-11-25-12-10-22/h1-3,5-6,17H,4,7-15H2,(H,20,23)

InChI Key

MIIBKNZEOZPOJL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC(=O)NCC2=CC=CC=C2)C(=O)N3CCOCC3

Origin of Product

United States

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